3-(p-Chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl-2H-thiopyran-5-carboxylic acid
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Overview
Description
3-(p-Chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl-2H-thiopyran-5-carboxylic acid is a complex organic compound that belongs to the class of thiopyran derivatives This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl-2H-thiopyran-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of p-chlorobenzaldehyde with a thiopyran derivative under basic conditions. The reaction typically proceeds through the formation of an intermediate, which is then cyclized to form the thiopyran ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous-flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as montmorillonite clay, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(p-Chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl-2H-thiopyran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The p-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
3-(p-Chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl-2H-thiopyran-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Its structural features suggest potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-(p-Chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl-2H-thiopyran-5-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(p-Chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl-2H-pyran-5-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur in the ring.
3-(p-Chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl-2H-thiopyran-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The presence of the thiopyran ring and the specific functional groups in 3-(p-Chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl-2H-thiopyran-5-carboxylic acid gives it unique chemical and biological properties. The sulfur atom in the thiopyran ring can impart different reactivity and binding characteristics compared to oxygen-containing analogs.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-6-hydroxy-4-oxo-2-phenylthiopyran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4S/c20-13-8-6-11(7-9-13)10-14-16(21)15(18(22)23)17(25-19(14)24)12-4-2-1-3-5-12/h1-9,24H,10H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXGOMWJKGJGMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(S2)O)CC3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941171 |
Source
|
Record name | 5-[(4-Chlorophenyl)methyl]-6-hydroxy-4-oxo-2-phenyl-4H-thiopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19436-56-7 |
Source
|
Record name | 2H-Thiopyran-5-carboxylic acid, 3-(p-chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(4-Chlorophenyl)methyl]-6-hydroxy-4-oxo-2-phenyl-4H-thiopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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